8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
Synthesis Analysis
The synthesis of benzo[b][1,4]oxazin-3(4H)-ones involves several chemical strategies, including the Smiles rearrangement and phosphoric acid-mediated C-C bond-forming reactions. These methods have been developed to introduce various substituents on the benzene ring or attached to the nitrogen atom, enhancing the compound's antimicrobial and anti-cancer properties (Fang et al., 2011; Rajitha et al., 2011).
Molecular Structure Analysis
The molecular structure of 8-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has been characterized through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral studies. These studies have confirmed the structural integrity and functional group placement within the molecules, critical for their biological activity (Bollu et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of benzo[b][1,4]oxazin-3(4H)-ones includes their participation in various organic reactions, such as the Smiles rearrangement and intramolecular trapping iminoenol reactions. These reactions are pivotal for synthesizing a wide array of derivatives with potential antimicrobial and anti-cancer activities (Fang et al., 2011; Zhang et al., 2018).
Physical Properties Analysis
The physical properties of benzo[b][1,4]oxazin-3(4H)-ones, such as solubility and melting points, are influenced by the substituents on the benzene ring and the nitrogen atom. These properties are crucial for determining the compound's application in drug formulation and synthesis of pharmaceutical precursors.
Chemical Properties Analysis
Benzo[b][1,4]oxazin-3(4H)-ones exhibit a range of chemical properties, including antimicrobial and anti-cancer activities. The presence of substituents like fluorine atoms has been found to enhance these properties, providing a basis for the design and synthesis of new compounds with improved biological activities (Fang et al., 2011; Rajitha et al., 2011).
properties
IUPAC Name |
8-methyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJYJSYBBLSIPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556951 | |
Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
CAS RN |
102065-94-1 | |
Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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